(4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone
Description
Properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-10-2-4-11(5-3-10)13-12(16)14(21-17-13)15(19)18-6-8-20-9-7-18/h2-5H,6-9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOQCONZQZAFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates, isothiocyanates, or isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thiomorpholine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound’s isothiazole ring and thiomorpholine moiety allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparative Analysis
Core Heterocycle and Pharmacophore
- Isothiazole vs. Thiazole/Thiazolidinone: The target compound’s isothiazole core (with a sulfur atom adjacent to nitrogen) may confer greater metabolic stability compared to thiazoles or thiazolidinones. For example, HF-00005’s thienoisothiazole core () demonstrated potent anthelmintic activity, suggesting isothiazole derivatives are viable scaffolds for parasitic targets .
- Methanone Linkage: The thiomorpholino methanone group in the target compound contrasts with phenyl (HF-00005) or 4-chlorophenyl () methanones. Thiomorpholine’s sulfur atom may improve solubility and binding interactions compared to purely aromatic substituents .
Substituent Effects
- Amino Group: The 4-amino substituent in the target compound and HF-00005 could facilitate hydrogen bonding with biological targets, a feature absent in ’s anilino-substituted thiazole.
- Aryl Groups : The p-tolyl group (electron-donating methyl) in the target compound may enhance lipophilicity and membrane permeability compared to ’s 4-chlorophenyl (electron-withdrawing Cl) .
Biological Activity
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes an isothiazole ring, a thiomorpholine moiety, and an amino group. The structural formula can be represented as follows:
This structure is critical for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.
- Modulation of Protein Interactions : It has been suggested that the compound can recruit endogenous proteins to E3 ubiquitin ligases, facilitating targeted degradation of specific proteins .
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest potential applications in treating bacterial infections.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in preclinical models. A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound significantly reduced pro-inflammatory cytokine levels, such as TNF-α and IL-6.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of isothiazole, including this compound. The results indicated that modifications to the thiomorpholine ring enhanced the antimicrobial properties against resistant strains .
- Case Study on Anti-inflammatory Properties : In another research published in Pharmaceutical Research, the compound was tested for its ability to modulate inflammatory responses in human cell lines. The findings revealed a dose-dependent reduction in inflammatory markers, supporting its potential use in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-amino-3-(p-tolyl)isothiazole-5-carboxylic acid derivatives with thiomorpholine under amide bond-forming conditions. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like HATU or EDCI with DMAP in anhydrous DMF/THF .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while controlled temperatures (0–25°C) prevent side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures >95% purity .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : Confirm the presence of the thiomorpholine ring (δ 2.8–3.2 ppm for S-CH₂ groups) and p-tolyl aromatic protons (δ 7.2–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the isothiazole-thiomorpholine backbone .
- X-ray crystallography (if crystals form): Resolve bond angles and confirm stereoelectronic effects of the thiomorpholine substituent .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Dose-response curves : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) under identical nutrient/media conditions .
- Target selectivity profiling : Use kinase inhibition assays or thermal shift assays to identify off-target interactions .
- Metabolic stability testing : Assess hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .
Q. How does the thiomorpholine moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer : The thiomorpholine ring enhances solubility via S→O hydrogen bonding but may reduce blood-brain barrier penetration. Key studies include:
- LogP determination : Compare experimental (shake-flask method) vs. computational (XLogP3) values to quantify lipophilicity .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction in human serum .
- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
Q. What computational methods predict binding modes of this compound with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or CDK2) to identify key interactions (e.g., H-bonds with the isothiazole NH₂ group) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex, focusing on thiomorpholine’s conformational flexibility .
- Free energy calculations : Apply MM-PBSA to quantify binding affinity contributions from hydrophobic p-tolyl and polar thiomorpholine groups .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity in normal cell lines?
- Methodological Answer : Variability may stem from:
- Cell line specificity : Normal fibroblasts (e.g., NIH/3T3) may express detoxifying enzymes (e.g., GSTs) absent in cancer cells .
- Redox cycling potential : The isothiazole ring may generate ROS in cancer cells with elevated oxidative stress, amplifying toxicity. Measure ROS levels via DCFH-DA assays .
- Metabolite profiling : Use LC-MS to identify detoxified derivatives (e.g., glutathione adducts) in normal vs. cancer cells .
Experimental Design Considerations
Q. How to design enantioselective synthesis protocols for chiral analogs of this compound?
- Methodological Answer :
- Chiral auxiliaries : Introduce L-proline or Evans oxazolidinones during isothiazole ring formation to control stereochemistry .
- Asymmetric catalysis : Use Cu(I)-BINAP complexes for thiomorpholine coupling to achieve >90% ee .
- Chiral HPLC : Validate enantiopurity with Daicel Chiralpak columns (hexane:isopropanol 90:10) .
Structural-Activity Relationship (SAR) Guidance
Q. Which substituents on the p-tolyl or thiomorpholine groups enhance target binding without compromising solubility?
- Methodological Answer :
- p-Tolyl modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to boost kinase affinity but monitor solubility via turbidity assays .
- Thiomorpholine substitutions : Replace sulfur with sulfone to improve aqueous solubility but validate via parallel artificial membrane permeability assays (PAMPA) .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade resistant targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
